(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-3-Benzyl-3,6-diazabicyclo[322]nonane is a bicyclic compound featuring a diazabicyclo structure with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can be achieved through several methods. One common approach involves the use of halogenated solvents in a base-catalyzed reaction to afford the desired product in high yields . Another method includes the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a ligand in the study of enzyme-substrate interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Additionally, in industry, it is utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The diazabicyclo structure allows it to fit into enzyme active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to (1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane include other diazabicyclo derivatives such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octane .
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyl group and diazabicyclo framework contribute to its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2/t13-,14-/m1/s1 |
InChI Key |
JVKNKFDGLBRQPB-ZIAGYGMSSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.